N,N',N''-Tris(1-methylpropyl)-1-vinylsilanetriamine
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Overview
Description
N,N’,N’'-Tris(1-methylpropyl)-1-vinylsilanetriamine: is a specialized organosilicon compound characterized by its unique structure, which includes a vinyl group attached to a silanetriamine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’,N’'-Tris(1-methylpropyl)-1-vinylsilanetriamine typically involves the reaction of vinyltrichlorosilane with 1-methylpropylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
Vinyltrichlorosilane+31-methylpropylamine→N,N’,N”-Tris(1-methylpropyl)-1-vinylsilanetriamine+3HCl
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove any by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions: N,N’,N’'-Tris(1-methylpropyl)-1-vinylsilanetriamine undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The compound can be reduced to form saturated silanetriamines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Saturated silanetriamines.
Substitution: Halogenated silanetriamines.
Scientific Research Applications
Chemistry: N,N’,N’'-Tris(1-methylpropyl)-1-vinylsilanetriamine is used as a precursor in the synthesis of advanced materials, including polymers and resins. Its unique structure allows for the formation of cross-linked networks, enhancing the mechanical properties of the resulting materials.
Biology: In biological research, this compound is explored for its potential as a biocompatible material. Its ability to form stable bonds with biological molecules makes it a candidate for drug delivery systems and tissue engineering.
Medicine: The compound’s unique properties are being investigated for use in medical devices and implants
Industry: In the industrial sector, N,N’,N’'-Tris(1-methylpropyl)-1-vinylsilanetriamine is used in the production of coatings, adhesives, and sealants. Its ability to enhance the durability and performance of these products makes it valuable in various applications.
Mechanism of Action
The mechanism by which N,N’,N’'-Tris(1-methylpropyl)-1-vinylsilanetriamine exerts its effects is primarily through its ability to form stable covalent bonds with other molecules. The vinyl group allows for polymerization reactions, while the amine groups can interact with various substrates. The molecular targets and pathways involved include:
Polymerization: The vinyl group participates in free radical polymerization, forming cross-linked networks.
Covalent Bonding: The amine groups can form covalent bonds with other molecules, enhancing the stability and functionality of the resulting compounds.
Comparison with Similar Compounds
- N,N’,N’'-Tris(1-methylpropyl)-1-silanetriamine
- N,N’,N’'-Tris(1-methylpropyl)-1-ethylsilanetriamine
- N,N’,N’'-Tris(1-methylpropyl)-1-propylsilanetriamine
Comparison: N,N’,N’'-Tris(1-methylpropyl)-1-vinylsilanetriamine is unique due to the presence of the vinyl group, which allows for additional polymerization reactions compared to its analogs. This feature enhances its applicability in the synthesis of advanced materials and its potential use in various scientific and industrial applications.
Properties
CAS No. |
93777-91-4 |
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Molecular Formula |
C14H33N3Si |
Molecular Weight |
271.52 g/mol |
IUPAC Name |
N-[bis(butan-2-ylamino)-ethenylsilyl]butan-2-amine |
InChI |
InChI=1S/C14H33N3Si/c1-8-12(5)15-18(11-4,16-13(6)9-2)17-14(7)10-3/h11-17H,4,8-10H2,1-3,5-7H3 |
InChI Key |
ALIGWNJACSYFPX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N[Si](C=C)(NC(C)CC)NC(C)CC |
Origin of Product |
United States |
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